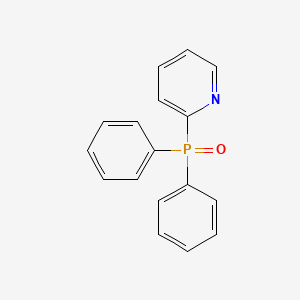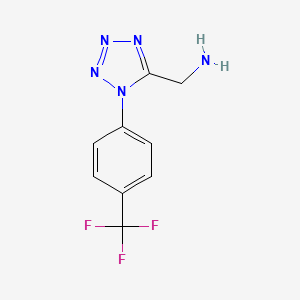![molecular formula C14H16N2O8 B13644741 1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is a bismaleimide-activated polyethylene glycol (PEG) compound used primarily for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG2 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This compound is known for its enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Vorbereitungsmethoden
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is synthesized through a series of chemical reactions involving maleimide and polyethylene glycol. The maleimide groups are introduced at both ends of the PEG spacer arm, which is typically a two-unit polyethylene glycol . The reaction conditions are carefully controlled to ensure the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in proteins or other thiol molecules . Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) primarily undergoes substitution reactions with sulfhydryl groups. The maleimide groups at either end of the PEG2 spacer react specifically with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . Common reagents used in these reactions include reducing agents to maintain the sulfhydryl groups in their reduced state . The major products formed from these reactions are stable thioether-linked conjugates between the PEG spacer and the target molecules .
Wissenschaftliche Forschungsanwendungen
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) has a wide range of scientific research applications. In chemistry, it is used for the conjugation of small molecules or peptides . In biology, it is employed for protein crosslinking and the study of protein-protein interactions . In medicine, it is used for the development of drug delivery systems and the modification of therapeutic proteins to enhance their stability and reduce immunogenicity . In industry, it is used for the production of PEGylated compounds with improved solubility and stability .
Wirkmechanismus
The mechanism of action of BM(PEG)2(1,8-bismaleimido-diethyleneglycol) involves the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in target molecules . The maleimide groups react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5, resulting in the formation of stable thioether-linked conjugates . This reaction is highly specific and efficient, making BM(PEG)2(1,8-bismaleimido-diethyleneglycol) an ideal crosslinker for various applications .
Vergleich Mit ähnlichen Verbindungen
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is unique due to its two-unit polyethylene glycol spacer, which provides enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . Similar compounds include BM(PEG)3(1,11-bismaleimido-triethyleneglycol), BMOE(bismaleimidoethane), and BMH(bismaleimidohexane) . These compounds have similar reactivity but differ in the length of their PEG spacers, which can affect their solubility, stability, and reactivity .
Eigenschaften
Molekularformel |
C14H16N2O8 |
|---|---|
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H16N2O8/c17-9-1-2-10(18)15(9)13(21)7-23-5-6-24-8-14(22)16-11(19)3-4-12(16)20/h1-4,13-14,21-22H,5-8H2 |
InChI-Schlüssel |
MNEYVUUWQVAEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C(COCCOCC(N2C(=O)C=CC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


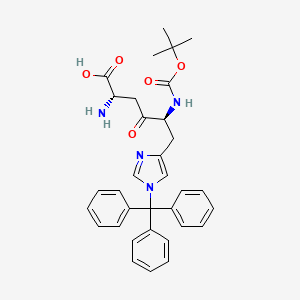
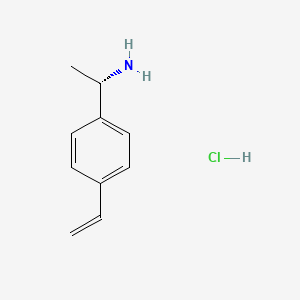
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
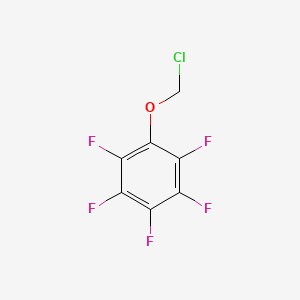
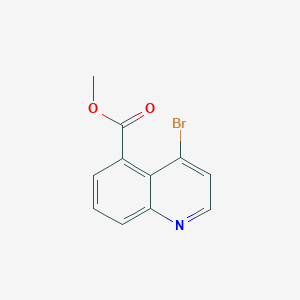
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
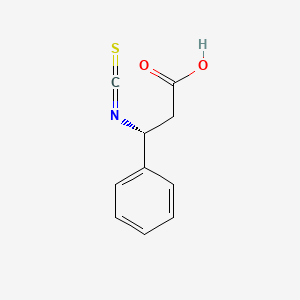

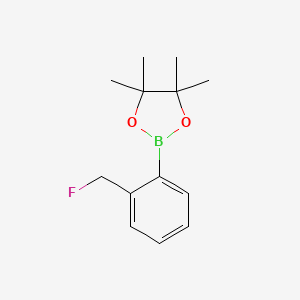
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)

